molecular formula C5H7ClN2S B3310103 5-(Chloromethyl)-2-(methylthio)-1H-imidazole CAS No. 944905-27-5

5-(Chloromethyl)-2-(methylthio)-1H-imidazole

Cat. No. B3310103
CAS RN: 944905-27-5
M. Wt: 162.64 g/mol
InChI Key: ZJAVWXMOOWIYEU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(methylthio)-1H-imidazole, also known as CMIT, is a chemical compound that belongs to the imidazole family. It is widely used as a biocide in various industries such as water treatment, oil and gas, and pulp and paper. CMIT has been extensively researched for its antimicrobial properties and its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(methylthio)-1H-imidazole involves the inhibition of enzymes that are essential for the growth and reproduction of microorganisms. This compound works by disrupting the cell membrane of microorganisms, causing them to lose their ability to function properly. This results in the death of the microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity levels in humans and animals. However, exposure to high concentrations of this compound can cause skin and eye irritation. It is important to handle this compound with care and to follow proper safety protocols when working with this chemical.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(Chloromethyl)-2-(methylthio)-1H-imidazole in lab experiments include its effectiveness against a wide range of microorganisms and its low toxicity levels. However, the limitations of using this compound include the potential for skin and eye irritation, as well as the need for proper safety protocols when working with this chemical.

Future Directions

There are several potential future directions for research on 5-(Chloromethyl)-2-(methylthio)-1H-imidazole. One area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of this compound's potential applications in the field of medicine, such as its use as an antimicrobial agent in wound healing. Additionally, further research is needed to determine the long-term effects of exposure to this compound on human health and the environment.

Scientific Research Applications

5-(Chloromethyl)-2-(methylthio)-1H-imidazole has been extensively researched for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has been used as a biocide in water treatment to control the growth of harmful microorganisms. It has also been used in the oil and gas industry to prevent the growth of bacteria that can cause corrosion in pipelines.

properties

IUPAC Name

5-(chloromethyl)-2-methylsulfanyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S/c1-9-5-7-3-4(2-6)8-5/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAVWXMOOWIYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696193
Record name 5-(Chloromethyl)-2-(methylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944905-27-5
Record name 5-(Chloromethyl)-2-(methylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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